Tert-butyl 2-(2-bromo-4-methylphenoxy)acetate
Overview
Description
Tert-butyl 2-(2-bromo-4-methylphenoxy)acetate is an organic compound with the molecular formula C13H17BrO3. It is a derivative of acetic acid and is characterized by the presence of a tert-butyl ester group and a bromomethylphenoxy moiety. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(2-bromo-4-methylphenoxy)acetate typically involves the esterification of 2-(2-bromo-4-methylphenoxy)acetic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are common practices to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(2-bromo-4-methylphenoxy)acetate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromomethyl group can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alkanes and alcohols.
Scientific Research Applications
Tert-butyl 2-(2-bromo-4-methylphenoxy)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a precursor for the synthesis of potential drug candidates and bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-(2-bromo-4-methylphenoxy)acetate involves its interaction with specific molecular targets. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. The ester group can be hydrolyzed under acidic or basic conditions, releasing the corresponding carboxylic acid. These reactions are facilitated by the presence of catalytic amounts of acids or bases, which activate the reactants and stabilize the transition states .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-(2-bromomethylphenoxy)acetate
- Tert-butyl 2-(4-bromophenoxy)acetate
- Tert-butyl 2-(2-chloro-4-methylphenoxy)acetate
Uniqueness
Tert-butyl 2-(2-bromo-4-methylphenoxy)acetate is unique due to the presence of both a bromomethyl group and a tert-butyl ester group. This combination of functional groups allows for a wide range of chemical transformations and applications. The bromomethyl group is particularly reactive, making the compound a valuable intermediate in organic synthesis .
Biological Activity
Tert-butyl 2-(2-bromo-4-methylphenoxy)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, structure-activity relationships, and related studies, drawing from diverse sources to provide a comprehensive overview.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of tert-butyl acetate with 2-bromo-4-methylphenol under acidic conditions. Characterization methods such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, a study reported that related compounds demonstrated effective inhibition against various bacterial strains, suggesting that structural modifications can enhance their potency. The minimum inhibitory concentration (MIC) values for these compounds ranged from 31 nM to over 100 nM depending on the specific structural features .
Enzyme Inhibition
A notable aspect of the biological activity of this compound is its potential as an enzyme inhibitor. In vitro studies have shown that certain derivatives can inhibit key enzymes involved in metabolic pathways, including cytochrome P450 isoforms, which are crucial for drug metabolism. For example, one derivative exhibited an IC50 value of 8.6 μM against CYP2C19, indicating moderate inhibitory activity .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its chemical structure. Modifications on the aromatic ring and the ester group can significantly impact its efficacy:
Modification | Effect on Activity |
---|---|
Para substitution | Generally preferred for higher activity |
Bulky groups at ester site | Often lead to decreased activity |
Halogen substitutions | Varying effects based on position and type |
Studies have shown that para-substituted analogs tend to exhibit better activity compared to ortho-substituted ones .
Case Studies
- Antimicrobial Screening : In a screening study involving various substituted phenoxyacetates, this compound was identified as one of the more potent compounds against Gram-positive bacteria, with an MIC comparable to established antibiotics .
- In Vivo Pharmacokinetics : Further pharmacokinetic studies in animal models revealed that certain derivatives maintained good plasma levels and exhibited favorable absorption characteristics, making them candidates for further development in therapeutic applications .
- Cancer Research : Some derivatives have been investigated for their potential anti-cancer properties, particularly in inhibiting pathways associated with tumor growth. Compounds with similar scaffolds have shown promise in preclinical models targeting specific cancer types .
Properties
IUPAC Name |
tert-butyl 2-(2-bromo-4-methylphenoxy)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO3/c1-9-5-6-11(10(14)7-9)16-8-12(15)17-13(2,3)4/h5-7H,8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTGFUKPYKUPMOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)OC(C)(C)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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